4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione
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Overview
Description
4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by the presence of a naphtho[2,3-c]furan core structure, which is further substituted with a 4-chlorobenzene-1-sulfonyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione typically involves multi-step organic reactions. One common method involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is carried out in the presence of commercially available Pd/C catalyst without the need for oxidants or hydrogen acceptors, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest possible purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthofuran core.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen or sulfonyl groups onto the aromatic rings.
Scientific Research Applications
4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-c]furan-1,3-dione: A closely related compound with similar structural features.
Naphtho[2,3-b]furan-4,9-dione: Another related compound with different substitution patterns.
Diphyllin: A natural product with a similar naphthofuran core structure.
Uniqueness
4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione is unique due to the presence of the 4-chlorobenzene-1-sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
60981-80-8 |
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Molecular Formula |
C18H9ClO5S |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonylbenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C18H9ClO5S/c19-11-5-7-12(8-6-11)25(22,23)16-13-4-2-1-3-10(13)9-14-15(16)18(21)24-17(14)20/h1-9H |
InChI Key |
LGHVVHBHBANVHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OC3=O |
Origin of Product |
United States |
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